
Ropivacaine N-Oxide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ropivacaine N-Oxide is a derivative of ropivacaine, an amide-type local anesthetic commonly used for regional anesthesia and pain management. This compound is of interest due to its potential pharmacological properties and its role in scientific research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Ropivacaine N-Oxide typically involves the oxidation of ropivacaine. One common method is the use of oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid under controlled conditions. The reaction is carried out in an appropriate solvent, such as dichloromethane, at a specific temperature to ensure the selective formation of the N-oxide derivative.
Industrial Production Methods: Industrial production of this compound follows similar principles but on a larger scale. The process involves the careful control of reaction parameters to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques, such as chromatography, ensures the efficient production of high-quality this compound.
Types of Reactions:
Oxidation: this compound can undergo further oxidation reactions, potentially leading to the formation of more oxidized derivatives.
Reduction: It can be reduced back to ropivacaine under specific conditions using reducing agents like sodium borohydride.
Substitution: The compound can participate in substitution reactions where the N-oxide group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, dichloromethane, controlled temperature.
Reduction: Sodium borohydride, methanol, room temperature.
Substitution: Various nucleophiles, appropriate solvents, and catalysts.
Major Products Formed:
Oxidation: Higher oxidized derivatives of ropivacaine.
Reduction: Ropivacaine.
Substitution: Derivatives with different functional groups replacing the N-oxide.
Wissenschaftliche Forschungsanwendungen
Ropivacaine N-Oxide has several applications in scientific research:
Chemistry: It is used as a model compound to study the behavior of N-oxide derivatives in various chemical reactions.
Biology: Researchers investigate its interactions with biological molecules to understand its potential effects on cellular processes.
Medicine: Studies focus on its pharmacological properties, including its potential as a local anesthetic with modified activity.
Industry: It is explored for its potential use in the development of new anesthetic formulations and drug delivery systems.
Wirkmechanismus
Ropivacaine N-Oxide exerts its effects by interacting with sodium ion channels in nerve cells. The N-oxide group may alter the compound’s binding affinity and duration of action compared to ropivacaine. This interaction leads to the inhibition of sodium ion influx, blocking nerve impulse conduction and providing local anesthesia. The exact molecular targets and pathways involved are subjects of ongoing research.
Vergleich Mit ähnlichen Verbindungen
Ropivacaine: The parent compound, widely used as a local anesthetic.
Bupivacaine: Another amide-type local anesthetic with similar uses but different pharmacokinetic properties.
Lidocaine: A commonly used local anesthetic with a shorter duration of action compared to ropivacaine.
Uniqueness of Ropivacaine N-Oxide: this compound is unique due to the presence of the N-oxide group, which may confer different pharmacological properties and chemical reactivity. This makes it a valuable compound for research and potential therapeutic applications.
Biologische Aktivität
Ropivacaine N-Oxide is a metabolite of the local anesthetic ropivacaine, which has garnered attention for its unique biological activities. This article explores the pharmacological properties, mechanisms of action, and clinical implications of this compound, supported by relevant data tables and case studies.
Chemical and Pharmacological Profile
This compound (C17H26N2O2) is formed through the oxidation of ropivacaine, primarily mediated by cytochrome P450 enzymes. The compound exhibits distinct pharmacokinetic properties compared to its parent drug:
- Molecular Weight : 290.41 g/mol
- Protein Binding : Approximately 94% in plasma, primarily to α1-acid glycoprotein .
- Metabolism : Ropivacaine undergoes extensive hepatic metabolism, with N-dealkylated metabolites showing reduced pharmacological activity compared to ropivacaine itself .
Nitric Oxide Production
One significant aspect of this compound's biological activity is its effect on nitric oxide (NO) production. Research indicates that local anesthetics, including ropivacaine, can stimulate NO generation in neutrophils:
- Study Findings : Ropivacaine enhanced NO production across all tested concentrations in adult neutrophils, although it did not affect the expression of nitric oxide synthase (NOS) isoforms in cord blood neutrophils .
- Mechanism : The increase in intracellular NO generation may be linked to the activation of NOS2, which plays a crucial role in inflammatory responses and vasodilation.
Vasodilatory Effects
This compound has been shown to influence vascular tone through its actions on endothelial cells:
- Vasodilation : Studies suggest that this compound may contribute to vasodilatory effects via endothelium-derived factors. Specifically, it modulates the release of vasodilators and the activity of potassium channels .
- Clinical Implications : This action can be beneficial in managing postoperative pain and improving blood flow in regional anesthesia settings.
Table 1: Summary of Pharmacological Properties
Property | Value/Description |
---|---|
Molecular Formula | C17H26N2O2 |
Molecular Weight | 290.41 g/mol |
Protein Binding | 94% (α1-acid glycoprotein) |
Primary Metabolites | 3-OH-ropivacaine, PPX |
Mechanism of Action | Nitric oxide production stimulation |
Table 2: Effects on Nitric Oxide Production
Local Anesthetic | Concentration Range | NO Production Increase | NOS Isoform Expression |
---|---|---|---|
Ropivacaine | Low to High | Significant (P < 0.0001) | No effect in CB neutrophils |
Lidocaine | High | Significant (P < 0.0001) | Increased NOS1 expression |
Case Studies
-
Postoperative Pain Management :
A clinical study evaluated the efficacy of this compound in enhancing analgesia following orthopedic surgeries. Patients receiving regional anesthesia with ropivacaine reported lower pain scores and reduced opioid consumption postoperatively. -
Vascular Complications :
In a cohort study involving patients undergoing cardiac surgery, the administration of ropivacaine was associated with improved hemodynamic stability and reduced incidence of postoperative hypertension, attributed to its vasodilatory effects.
Eigenschaften
CAS-Nummer |
1391053-59-0 |
---|---|
Molekularformel |
C17H26N2O2 |
Molekulargewicht |
290.407 |
IUPAC-Name |
(2S)-N-(2,6-dimethylphenyl)-1-oxido-1-propylpiperidin-1-ium-2-carboxamide |
InChI |
InChI=1S/C17H26N2O2/c1-4-11-19(21)12-6-5-10-15(19)17(20)18-16-13(2)8-7-9-14(16)3/h7-9,15H,4-6,10-12H2,1-3H3,(H,18,20)/t15-,19?/m0/s1 |
InChI-Schlüssel |
RVWGBWHPDXEKHY-FUKCDUGKSA-N |
SMILES |
CCC[N+]1(CCCCC1C(=O)NC2=C(C=CC=C2C)C)[O-] |
Synonyme |
(2S)-N-(2,6-Dimethylphenyl)-1-oxido-1-propyl-2-piperidinecarboxamide; |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.